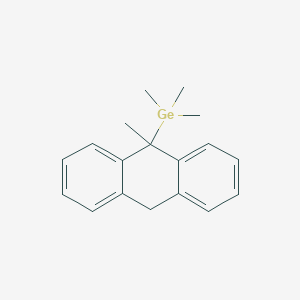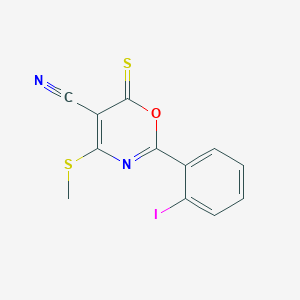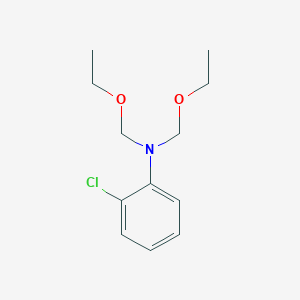
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene is an organogermanium compound that features a germanium atom bonded to a methyl group and an anthracene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene typically involves the reaction of trichlorogermane with 9-methylanthracene. The reaction proceeds through the addition of trichlorogermane to the aromatic multiple bonds of 9-methylanthracene, followed by the action of excess methylmagnesium bromide (CH3MgBr) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the germanium center or the anthracene moiety.
Substitution: The compound can participate in substitution reactions, where the germanium or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized anthracene derivatives.
Aplicaciones Científicas De Investigación
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene exerts its effects involves the interaction of the germanium center with various molecular targets. The germanium atom can form stable complexes with Lewis bases, influencing the reactivity and stability of the compound. Additionally, the anthracene moiety can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall behavior in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Trimethylsilyl-9-methyl-9,10-dihydroanthracene
- 9-Trimethylstannyl-9-methyl-9,10-dihydroanthracene
- 9-t-Butyl-9-methyl-9,10-dihydroanthracene
Uniqueness
Compared to similar compounds, 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene exhibits unique properties due to the presence of the germanium atom. Germanium’s ability to form stable complexes with various ligands and its unique electronic properties differentiate it from silicon and tin analogs. This makes this compound particularly interesting for applications requiring specific electronic or structural characteristics .
Propiedades
Número CAS |
88020-59-1 |
|---|---|
Fórmula molecular |
C18H22Ge |
Peso molecular |
311.0 g/mol |
Nombre IUPAC |
trimethyl-(9-methyl-10H-anthracen-9-yl)germane |
InChI |
InChI=1S/C18H22Ge/c1-18(19(2,3)4)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-12H,13H2,1-4H3 |
Clave InChI |
KBBGDMXAHIFKQL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)

![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)


![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)



![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)
